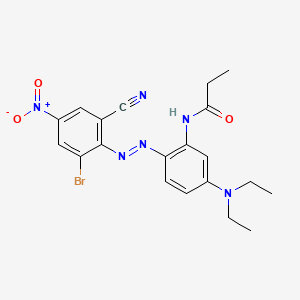

Disperse Blue 183

説明

The exact mass of the compound Propanamide, N-[2-[(2-bromo-6-cyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

N-[2-[(2-bromo-6-cyano-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21BrN6O3/c1-4-19(28)23-18-11-14(26(5-2)6-3)7-8-17(18)24-25-20-13(12-22)9-15(27(29)30)10-16(20)21/h7-11H,4-6H2,1-3H3,(H,23,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGUCIQQRHZUQKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=C(C=CC(=C1)N(CC)CC)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21BrN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7062322 | |

| Record name | N-(2-((2-Bromo-6-cyano-4-nitrophenyl)azo)-5-(diethylamino)phenyl)propionamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2309-94-6 | |

| Record name | Disperse Blue 183 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2309-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanamide, N-(2-(2-(2-bromo-6-cyano-4-nitrophenyl)diazenyl)-5-(diethylamino)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002309946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanamide, N-[2-[2-(2-bromo-6-cyano-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-(2-((2-Bromo-6-cyano-4-nitrophenyl)azo)-5-(diethylamino)phenyl)propionamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[2-[(2-bromo-6-cyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]propionamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.269 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Disperse Blue 183 chemical structure and properties"

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Blue 183, a monoazo dye belonging to the disperse class of colorants, is characterized by its use in dyeing synthetic fibers, particularly polyester. Its chemical structure, featuring a bromo, a cyano, and a nitro group, contributes to its coloristic properties and its toxicological profile. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, and analytical methods for this compound. Furthermore, it elucidates the toxicological pathway associated with its metabolic activation into potentially carcinogenic aromatic amines, a characteristic of many azo dyes. Detailed experimental protocols for its synthesis and analysis are provided to support further research and risk assessment.

Chemical Structure and Identification

This compound is chemically known as N-[2-[2-(2-bromo-6-cyano-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl]propanamide.[1] It is a synthetic dye classified under the single azo class molecular structure.[2]

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | N-[2-[2-(2-bromo-6-cyano-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl]propanamide |

| CAS Number | 2309-94-6[2] |

| C.I. Number | 11078[2] |

| Molecular Formula | C₂₀H₂₁BrN₆O₃[2] |

| SMILES | CCC(=O)NC1=C(C=CC(=C1)N(CC)CC)N=NC2=C(C=C(C=C2Br)--INVALID-LINK--[O-])C#N[3] |

Physicochemical Properties

This compound is a bluish-black powder.[4] It exhibits solubility in organic solvents such as acetone and dimethylformamide (DMF).[2][4]

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 473.32 g/mol [2] |

| Melting Point | 183 °C |

| Boiling Point | 689.7 °C at 760 mmHg |

| Density | 1.42 g/cm³ |

| UV-Vis Absorption Maximum (λmax) | 625 nm[4] |

| Appearance | Bluish-black powder[4] |

| Solubility | Soluble in acetone and DMF[2][4] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a two-step process involving the diazotization of an aromatic amine followed by a coupling reaction with a suitable coupling component.[2][4]

3.1.1. Diazotization of 2-Cyano-4-nitro-6-bromoaniline

This procedure is based on established methods for the diazotization of aromatic amines.

-

Materials: 2-Cyano-4-nitro-6-bromoaniline, concentrated sulfuric acid, nitrosyl sulfuric acid (or sodium nitrite), ice.

-

Procedure:

-

In a reaction vessel, carefully add 2-Cyano-4-nitro-6-bromoaniline to a cooled (0-5 °C) solution of concentrated sulfuric acid with stirring.

-

Maintain the temperature between 0-5 °C using an ice bath.

-

Slowly add a stoichiometric amount of nitrosyl sulfuric acid (or a solution of sodium nitrite in sulfuric acid) dropwise to the mixture, ensuring the temperature does not exceed 5 °C.

-

Continue stirring for 1-2 hours at 0-5 °C to ensure complete formation of the diazonium salt. The completion of the reaction can be monitored by testing for the absence of the starting amine using a suitable indicator.

-

3.1.2. Coupling Reaction with N-(3-(diethylamino)phenyl)propionamide

-

Materials: Diazonium salt solution from the previous step, N-(3-(diethylamino)phenyl)propionamide, a suitable solvent (e.g., acetic acid or a mixture of water and a polar organic solvent), a weak base (e.g., sodium acetate).

-

Procedure:

-

Dissolve N-(3-(diethylamino)phenyl)propionamide in the chosen solvent in a separate reaction vessel.

-

Cool the solution to 0-5 °C.

-

Slowly add the previously prepared diazonium salt solution to the solution of the coupling component with vigorous stirring.

-

Maintain the temperature at 0-5 °C and adjust the pH to a slightly acidic to neutral range (pH 4-6) by the slow addition of a weak base to facilitate the coupling reaction.

-

Continue stirring for several hours until the coupling reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

The resulting precipitate of this compound is collected by filtration.

-

3.1.3. Purification

-

Procedure:

-

The crude this compound is washed thoroughly with cold water to remove any unreacted starting materials and inorganic salts.

-

Further purification can be achieved by recrystallization from a suitable solvent, such as a mixture of ethanol and water or acetone.

-

The purified dye is then dried under vacuum.

-

Analytical Method: High-Performance Liquid Chromatography (HPLC)

This method is adapted from validated procedures for the analysis of disperse dyes.[5][6]

-

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

-

Chromatographic Conditions:

-

Column: Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of an aqueous component (e.g., water with 0.1% formic acid or an acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30-40 °C.

-

Detection: Monitoring at the λmax of this compound (625 nm).

-

Injection Volume: 10-20 µL.

-

-

Sample Preparation:

-

Accurately weigh a known amount of the this compound sample.

-

Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.

-

Filter the solution through a 0.45 µm syringe filter prior to injection.

-

-

Standard Preparation:

-

Prepare a stock solution of a this compound reference standard of known purity in the same solvent as the sample.

-

Prepare a series of calibration standards by diluting the stock solution to different concentrations to establish a calibration curve for quantitative analysis.

-

Toxicological Pathway: Metabolic Activation and Genotoxicity

A significant concern with azo dyes is their potential for metabolic reduction to form aromatic amines, some of which are known or suspected carcinogens.

Metabolic Reduction of the Azo Bond

The primary step in the metabolic activation of this compound is the reductive cleavage of the azo bond (-N=N-). This reaction is primarily catalyzed by azoreductase enzymes present in the liver and gut microbiota.

Formation of Aromatic Amines

The reduction of this compound is predicted to yield two primary aromatic amines:

-

2-Cyano-4-nitro-6-bromoaniline

-

N-(3-amino-4-(diethylamino)phenyl)propanamide

Genotoxicity of Metabolites

One of the resulting aromatic amines, 2-Cyano-4-nitro-6-bromoaniline, is a derivative of 2-cyano-4-nitroaniline, which has been shown to be a potent mutagen in the Ames test. The genotoxicity of such compounds is often mediated by further metabolic activation. This can involve N-hydroxylation by cytochrome P450 enzymes, followed by O-acetylation by N-acetyltransferases (NATs), leading to the formation of a reactive nitrenium ion that can form DNA adducts, potentially initiating carcinogenesis.

References

- 1. CN105670341A - Blue disperse dye composition, blue disperse dye, and preparation method and use of dye - Google Patents [patents.google.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. This compound | 2309-94-6 | FD166983 | Biosynth [biosynth.com]

- 4. This compound | 2309-94-6 [chemicalbook.com]

- 5. lcms.cz [lcms.cz]

- 6. benchchem.com [benchchem.com]

In-Depth Technical Guide to the Synthesis of Disperse Blue 183 (CAS No. 2309-94-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis pathway for Disperse Blue 183 (CAS No. 2309-94-6), a monoazo disperse dye. The synthesis involves a multi-step process commencing with the preparation of two key intermediates: 2-cyano-4-nitro-6-bromoaniline and N-(3-(diethylamino)phenyl)propionamide. The core of the synthesis is the diazotization of 2-cyano-4-nitro-6-bromoaniline, followed by an azo coupling reaction with N-(3-(diethylamino)phenyl)propionamide to yield the final dye molecule, N-[2-[(2-bromo-6-cyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]propanamide. This document details the experimental protocols for each critical step, presents quantitative data in a structured format, and includes a visual representation of the synthesis pathway.

Introduction

This compound, identified by CAS number 2309-94-6, is a synthetic dye belonging to the single azo class.[1] Its chemical formula is C₂₀H₂₁BrN₆O₃, with a molecular weight of 473.32 g/mol .[1][2] The dye is characterized as a blue-black powder, soluble in acetone and dimethylformamide (DMF), and is primarily used for dyeing polyester and its blended fabrics.[1][3] This guide delineates the chemical reactions and experimental procedures required for its laboratory-scale synthesis.

Synthesis Pathway Overview

The synthesis of this compound is a convergent process that involves the preparation of two key aromatic intermediates, followed by their combination through a diazotization and azo coupling reaction.

The overall synthesis can be broken down into the following key stages:

-

Synthesis of Intermediate I: Preparation of 2-cyano-4-nitro-6-bromoaniline.

-

Synthesis of Intermediate II: Preparation of N-(3-(diethylamino)phenyl)propionamide.

-

Final Synthesis: Diazotization of Intermediate I and subsequent azo coupling with Intermediate II to yield this compound.

Below is a graphical representation of the overall synthesis pathway.

Experimental Protocols

Synthesis of 2-cyano-4-nitro-6-bromoaniline (Intermediate I)

This procedure is based on a patented method for the synthesis of the diazonium salt precursor.

Materials:

-

o-cyanogroup paranitroaniline

-

Sulfuric acid (98%)

-

Bromine

-

40% Nitrosyl sulfuric acid (diazo reagent)

-

Hydrochloric acid (25%)

Procedure:

-

Bromination: In a suitable reaction vessel, 32.6 g of o-cyanogroup paranitroaniline is added to 125 g of 25% hydrochloric acid solution and stirred for 1 hour.

-

The mixture is heated to 60°C, and 34 g of bromine is added. The reaction is maintained at 60-65°C until completion, which can be monitored by high-performance liquid chromatography (HPLC).

-

Upon completion, the reaction mixture is filtered, and the filter cake is washed until neutral and then dried to yield 2-cyano-4-nitro-6-bromoaniline.

Diazotization (for immediate use in the next step):

-

In a separate vessel (diazonium pot), 100 g of sulfuric acid and 65 g of 40% nitrosyl sulfuric acid are combined.

-

The dried 2-cyano-4-nitro-6-bromoaniline is added to this mixture at a temperature of 10-15°C.

-

The diazotization is allowed to proceed for 3 hours to form the diazonium salt solution, which is used directly in the coupling reaction.

Synthesis of N-(3-(diethylamino)phenyl)propionamide (Intermediate II)

This synthesis involves a two-step process starting from aniline.[4]

Materials:

-

Aniline

-

Propionic acid or Propionyl chloride

-

Hydrochloric acid

-

Bromoethane

-

Binding agent (e.g., a base like triethylamine)

Procedure:

-

Propionylation of Aniline: Aniline is reacted with propionic acid in the presence of hydrochloric acid to synthesize N-propionyl aniline.[4] Alternatively, propionyl chloride can be used for a more reactive acylation.

-

Ethylation: The resulting N-propionyl aniline is then reacted with bromoethane in the presence of a suitable binding agent to introduce the diethylamino group, yielding N-(3-(diethylamino)phenyl)propionamide.[4]

-

Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure intermediate.

Synthesis of this compound (Final Product)

This final step involves the coupling of the diazonium salt of Intermediate I with Intermediate II.[1]

Materials:

-

Diazonium salt solution of 2-cyano-4-nitro-6-bromoaniline (from step 3.1)

-

N-(3-(diethylamino)phenyl)propionamide (Intermediate II)

-

Suitable solvent (e.g., water, ethanol)

-

Base (e.g., sodium acetate) to control pH

Procedure:

-

The previously prepared diazonium salt solution of 2-cyano-4-nitro-6-bromoaniline is maintained at a low temperature (0-5°C).

-

A solution of N-(3-(diethylamino)phenyl)propionamide in a suitable solvent is prepared and also cooled to 0-5°C.

-

The cold diazonium salt solution is slowly added to the solution of the coupling component (Intermediate II) with vigorous stirring. The pH of the reaction mixture is maintained in the weakly acidic to neutral range by the addition of a base like sodium acetate.

-

The reaction is allowed to proceed at low temperature for several hours until the coupling is complete, which is indicated by the formation of a colored precipitate.

-

The precipitated this compound is collected by filtration, washed with cold water to remove any unreacted salts and impurities, and then dried.

Quantitative Data

The following table summarizes key quantitative data for the reactants and the final product. Please note that yields are dependent on specific reaction conditions and purification methods.

| Compound | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Purity (%) |

| o-cyanogroup paranitroaniline | - | C₇H₅N₃O₂ | 163.13 | >98 |

| 2-cyano-4-nitro-6-bromoaniline | - | C₇H₄BrN₃O₂ | 258.03 | >97 |

| N-(3-(diethylamino)phenyl)propionamide | 22185-75-7 | C₁₃H₂₀N₂O | 220.31 | >98 |

| This compound | 2309-94-6 | C₂₀H₂₁BrN₆O₃ | 473.32 | >92 |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the chemical transformations and the experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is a well-established process rooted in the principles of aromatic chemistry, specifically diazotization and azo coupling reactions. By following the detailed protocols outlined in this guide, researchers and scientists can reliably produce this important disperse dye. The provided quantitative data and workflow diagrams offer a clear and concise reference for the successful execution of this synthesis. Careful control of reaction parameters, particularly temperature during the diazotization and coupling stages, is critical for achieving high yields and purity of the final product.

References

"Disperse Blue 183 molar mass and molecular formula"

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Disperse Blue 183, a monoazo dye, is primarily utilized in the textile industry for dyeing polyester and its blended fabrics. Its high sublimation fastness and deep blue hue have made it a common choice for these applications. However, for the scientific and drug development communities, the interest in this compound extends beyond its tinctorial properties to its chemical structure, potential biological activities, and toxicological profile. This technical guide provides a comprehensive overview of the molar mass, molecular formula, chemical properties, synthesis, and potential toxicological aspects of this compound, alongside detailed experimental protocols relevant to its assessment.

Core Chemical and Physical Properties

This compound is characterized by the molecular formula C20H21BrN6O3 and a molar mass of 473.32 g/mol .[1][2] A summary of its key chemical and physical data is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C20H21BrN6O3 | [1] |

| Molar Mass | 473.32 g/mol | [1][2] |

| CAS Number | 2309-94-6 | [1][3] |

| Appearance | Blue-black powder | [1] |

| Solubility | Soluble in acetone and DMF | [1] |

It is important to note the existence of a closely related compound, this compound:1, with the CAS number 2537-62-4. While some sources use these designations interchangeably, others list them as distinct.[4] This guide will primarily focus on this compound (CAS 2309-94-6), but will include data on this compound:1 where relevant, with clear attribution.

Synthesis of this compound

The synthesis of this compound is a multi-step process involving diazotization and coupling reactions. Two primary manufacturing methods have been described.

Method 1: This process begins with the diazotization of 2-cyano-4-nitro-6-bromoaniline, which is then coupled with N-(3-(diethylamino)phenyl)propionamide to yield the final this compound product.[5]

Method 2: An alternative synthesis involves the initial synthesis of N-propionyl aniline from aniline and propionic acid. This intermediate is then reacted with bromoethane to form N,N-diethyl-N-propionyl aniline. The final step is a coupling reaction with the diazonium salt of 2-cyano-4-nitro-6-bromoaniline.[6]

Caption: Synthesis pathways for this compound.

Toxicological Profile and Biological Activity

The toxicological data for this compound is largely incomplete, with many safety data sheets reporting "no data available" for key endpoints such as acute toxicity, carcinogenicity, and mutagenicity.[7] However, the broader class of azo dyes has been subject to scrutiny for potential adverse health effects, primarily related to the cleavage of the azo bond, which can release potentially carcinogenic aromatic amines.[8]

Skin Sensitization

While direct data on this compound is limited, a study on the related This compound:1 suggests it may act as a skin sensitizer.[9] Disperse dyes, in general, are recognized as a significant cause of textile-related allergic contact dermatitis.

Genotoxicity and Mutagenicity

There is a lack of specific genotoxicity data for this compound. However, other disperse dyes have been shown to exhibit mutagenic properties in assays such as the Ames test. For example, Disperse Blue 1 was found to be mutagenic in Salmonella typhimurium strains.[10] Given that this compound is an azo dye, there is a theoretical potential for genotoxicity, possibly through the metabolic reduction of the azo linkage to aromatic amines.[8]

Experimental Protocols

For researchers investigating the toxicological and biological properties of this compound, standardized experimental protocols are essential. Below are detailed methodologies for assessing skin sensitization and mutagenicity, adapted from OECD guidelines.

Experimental Protocol: Direct Peptide Reactivity Assay (DPRA) for Skin Sensitization

This protocol is based on the OECD Test Guideline 442C and is designed to assess the skin sensitization potential of a chemical by measuring its reactivity with synthetic peptides containing cysteine and lysine.[11]

Objective: To determine the peptide depletion following incubation with this compound as an indicator of its reactivity and potential to cause skin sensitization.

Materials:

-

This compound

-

Cysteine-containing peptide (Ac-RFAACAA-COOH)

-

Lysine-containing peptide (Ac-RFAAKAA-COOH)

-

Acetonitrile (ACN)

-

Ammonium acetate buffer

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Incubator

Procedure:

-

Preparation of Solutions:

-

Prepare a 100 mM solution of this compound in a suitable solvent (e.g., acetonitrile).

-

Prepare stock solutions of the cysteine and lysine peptides in the appropriate buffer.

-

-

Incubation:

-

Mix the this compound solution with each peptide solution to achieve the final concentrations specified in the OECD guideline (typically a 10:1 or 50:1 molar ratio of test chemical to peptide).

-

Incubate the mixtures for 24 hours at 25 ± 2.5°C.

-

-

Sample Analysis:

-

Following incubation, analyze the samples by HPLC to quantify the remaining peptide concentration.

-

Use a suitable C18 column and a gradient elution with acetonitrile and ammonium acetate buffer.

-

Detect the peptides using a UV detector at 220 nm.

-

-

Data Analysis:

-

Calculate the percentage of peptide depletion for both the cysteine and lysine peptides relative to a reference control.

-

The mean of the cysteine and lysine depletion values is used to classify the reactivity of the substance.

-

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. This compound, 1 kg, CAS No. 2309-94-6 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 3. This compound | CAS#:2309-94-6 | Chemsrc [chemsrc.com]

- 4. epsilonpigments.com [epsilonpigments.com]

- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 6. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 7. carlroth.com [carlroth.com]

- 8. tandfonline.com [tandfonline.com]

- 9. This compound:1 | 2537-62-4 | FD166981 | Biosynth [biosynth.com]

- 10. Disperse Blue 1 - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

In-Depth Technical Guide: Solubility of C.I. Disperse Blue 183 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of C.I. Disperse Blue 183. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on compiling existing qualitative information and presenting a detailed experimental protocol for the quantitative determination of its solubility in various organic solvents.

Introduction to this compound

This compound (C.I. 11078; CAS No. 2309-94-6) is a monoazo disperse dye characterized by its blue-black powder form.[1] It is primarily utilized in the textile industry for dyeing synthetic fibers like polyester, owing to its excellent fastness properties.[2] The molecule's non-ionic nature results in low water solubility but allows for dissolution in certain organic solvents.[2][3] Understanding its solubility profile in these solvents is critical for a range of applications beyond textiles, including ink formulations and various research and development activities.

Solubility Profile of this compound

| Organic Solvent | Solubility | Reference |

| Acetone | Soluble | [1][2] |

| Dimethylformamide (DMF) | Soluble | [1][2] |

| Ethanol | Soluble | [2] |

| Methanol | Soluble* | [4] |

| Water | Insoluble | [2][3] |

*Note: Solubility in methanol is inferred from its use as an effective eluent for desorbing the dye from nanoparticles, suggesting good solubility.[4]

Experimental Protocol: Quantitative Determination of Solubility

To address the absence of quantitative data, this section provides a detailed methodology for determining the solubility of this compound in an organic solvent of interest. The protocol is based on the widely used shake-flask method, followed by spectrophotometric analysis to quantify the dissolved dye concentration.

Principle

The solubility is determined by preparing a saturated solution of the dye in a specific solvent at a constant temperature. An excess amount of the dye is agitated in the solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved states.[5] After separating the undissolved solid, the concentration of the dye in the clear, saturated supernatant is measured using UV-Visible spectrophotometry, based on the Beer-Lambert law.[2][6]

Materials and Equipment

-

C.I. This compound (analytical grade)

-

Organic solvents of interest (spectroscopic grade)

-

UV-Vis Spectrophotometer

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks (Class A)

-

Pipettes (Class A)

-

Cuvettes (quartz or glass, appropriate for the solvent and wavelength range)

-

Vials with screw caps

Procedure

Part A: Preparation of Calibration Curve

-

Prepare a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen organic solvent in a volumetric flask to prepare a stock solution of known concentration.

-

Create Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of at least five standard solutions of decreasing concentrations.[7]

-

Spectrophotometric Analysis:

-

Determine the wavelength of maximum absorbance (λmax) for this compound in the specific solvent by scanning the absorbance of one of the standard solutions across the visible spectrum (e.g., 400-700 nm).[8]

-

Measure the absorbance of the blank (pure solvent) and each standard solution at the determined λmax.[7]

-

-

Plot the Calibration Curve: Plot a graph of absorbance versus concentration for the standard solutions. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be > 0.99 for a valid calibration. The slope (m) of this line is the molar absorptivity coefficient (ε) if the path length is 1 cm.[9]

Part B: Solubility Measurement

-

Prepare Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.[3][10]

-

Equilibration: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure the solubility equilibrium is reached.[5]

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.

-

Centrifuge the vials to further separate the undissolved solid from the solution.

-

-

Sample Collection: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any remaining fine particles.[11]

-

Analysis:

-

Accurately dilute the filtered saturated solution with the same solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the previously determined λmax.

-

-

Calculation of Solubility:

-

Use the equation of the calibration curve to calculate the concentration of the diluted solution.

-

Account for the dilution factor to determine the concentration of the original saturated solution. This concentration represents the solubility of this compound in that solvent at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for quantitative solubility determination.

References

- 1. quora.com [quora.com]

- 2. edinst.com [edinst.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. quora.com [quora.com]

- 5. Solubility equilibrium - Wikipedia [en.wikipedia.org]

- 6. ugtl.hkust-gz.edu.cn [ugtl.hkust-gz.edu.cn]

- 7. science.valenciacollege.edu [science.valenciacollege.edu]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. bellevuecollege.edu [bellevuecollege.edu]

- 10. byjus.com [byjus.com]

- 11. solubilityofthings.com [solubilityofthings.com]

Spectroscopic Profile of Disperse Blue 183: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disperse Blue 183 (C.I. 11078) is a monoazo disperse dye characterized by its blue-black powder form and its application in the dyeing of synthetic fibers, particularly polyester. Its spectroscopic properties are fundamental to understanding its color, stability, and potential applications beyond the textile industry. This technical guide provides a comprehensive overview of the core spectroscopic characteristics of this compound, including detailed experimental protocols for their determination.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₂₀H₂₁BrN₆O₃ | [1][2] |

| Molecular Weight | 473.32 g/mol | [1][2] |

| Appearance | Bluish-black powder | [1][2] |

| Solubility | Soluble in acetone and dimethylformamide (DMF) | [1][2] |

Spectroscopic Data

The following table summarizes the key spectroscopic parameters for this compound. It is important to note that spectroscopic properties, particularly absorption and emission maxima, can exhibit slight variations depending on the solvent due to solvatochromic effects.

| Parameter | Value | Solvent/Conditions | Reference |

| Absorption Maximum (λmax) | 625 nm | Not specified | [3] |

| 545-571 nm (theoretical) | Not specified | [4] | |

| Spectral Range | Two broad absorption bands in the 320-680 nm range | Not specified | [5] |

| Molar Absorptivity (ε) | 2970–3000 dm³ mol⁻¹ cm⁻¹ | Not specified | [4] |

| Fluorescence Emission Maximum (λem) | Data not available in the searched literature. | - | |

| Fluorescence Quantum Yield (ΦF) | Data not available in the searched literature. | - |

Experimental Protocols

The following sections detail the standardized experimental procedures for determining the key spectroscopic properties of this compound.

Determination of Absorption Spectrum and Molar Absorptivity

This protocol outlines the measurement of the ultraviolet-visible (UV-Vis) absorption spectrum and the calculation of the molar absorptivity.

Materials:

-

This compound

-

Spectrophotometric grade solvent (e.g., acetone or dimethylformamide)

-

UV-Vis spectrophotometer

-

Calibrated analytical balance

-

Volumetric flasks (various sizes)

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Preparation of a Stock Solution:

-

Accurately weigh a precise amount of this compound powder using an analytical balance.

-

Dissolve the weighed dye in a known volume of the chosen solvent (e.g., acetone) in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1 x 10⁻³ M). Ensure complete dissolution.

-

-

Preparation of Standard Solutions:

-

Perform a series of serial dilutions from the stock solution to prepare a set of standard solutions with decreasing concentrations (e.g., 1 x 10⁻⁴ M, 5 x 10⁻⁵ M, 2.5 x 10⁻⁵ M, 1.25 x 10⁻⁵ M, and 6.25 x 10⁻⁶ M).

-

-

Spectrophotometric Measurement:

-

Set the UV-Vis spectrophotometer to scan a wavelength range from 300 nm to 800 nm.

-

Use the pure solvent as a blank to zero the spectrophotometer.

-

Measure the absorbance of each standard solution, starting from the least concentrated, in a 1 cm path length quartz cuvette.

-

-

Data Analysis:

-

Plot the absorbance at the maximum absorption wavelength (λmax) against the concentration of the standard solutions.

-

According to the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration), the slope of the resulting linear plot will be the molar absorptivity (ε) in M⁻¹ cm⁻¹.

-

Determination of Fluorescence Emission Spectrum and Quantum Yield

This protocol describes the measurement of the fluorescence emission spectrum and the determination of the fluorescence quantum yield using a relative method.

Materials:

-

This compound solution (prepared as in the UV-Vis protocol)

-

A standard fluorophore with a known quantum yield in the same solvent (e.g., Rhodamine 6G in ethanol, ΦF = 0.95)

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Preparation of Solutions:

-

Prepare a dilute solution of this compound in the chosen solvent with an absorbance value below 0.1 at the excitation wavelength to minimize inner filter effects.

-

Prepare a solution of the standard fluorophore in the same solvent with a similar absorbance value at the same excitation wavelength.

-

-

Fluorescence Measurement:

-

Set the excitation wavelength of the spectrofluorometer to the λmax of this compound.

-

Record the fluorescence emission spectrum of the this compound solution over an appropriate wavelength range.

-

Without changing the instrument settings, record the fluorescence emission spectrum of the standard fluorophore solution.

-

Measure the absorbance of both the sample and standard solutions at the excitation wavelength using a UV-Vis spectrophotometer.

-

-

Quantum Yield Calculation:

The fluorescence quantum yield (ΦF) of the sample can be calculated using the following equation:

ΦF_sample = ΦF_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

Where:

-

ΦF_std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

If the same solvent is used for both the sample and the standard, the refractive index term (n_sample² / n_std²) becomes 1.

-

Visualizations

Experimental Workflow for Spectroscopic Characterization

The following diagram illustrates the general workflow for the spectroscopic characterization of a disperse dye like this compound.

Caption: Workflow for determining the spectroscopic properties of this compound.

Disclaimer: The provided molar absorptivity is based on a single literature source and may vary depending on experimental conditions. The fluorescence data for this compound was not available in the searched literature. The experimental protocols are generalized and may require optimization for specific instrumentation and research needs.

References

In-Depth Technical Guide: Thermal Stability and Decomposition of Disperse Blue 183

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of the monoazo dye, Disperse Blue 183 (C.I. 11078). Due to the limited availability of specific thermal analysis data for this compound in publicly accessible literature, this guide incorporates data from structurally analogous disperse azo dyes containing nitro, cyano, and bromo functional groups. This information serves as a valuable reference for predicting the thermal behavior of this compound and for designing safe handling and processing protocols.

Introduction to this compound

This compound is a synthetic organic dye belonging to the single azo class, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) connecting two aromatic structures.[1] Its chemical formula is C₂₀H₂₁BrN₆O₃, and its structure contains several functional groups that influence its thermal properties, including a bromo, a cyano, and a nitro group.[1] These electron-withdrawing groups are known to affect the thermal stability of azo dyes. Disperse dyes, in general, are non-ionic and have low water solubility, making them suitable for dyeing hydrophobic fibers like polyester.[2]

Thermal Analysis of Analogous Azo Dyes

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, revealing its thermal stability and decomposition profile. For azo dyes, the primary decomposition event often involves the cleavage of the azo bond.

Table 1: TGA Data for Structurally Related Azo Dyes

| Dye Name/Class | Onset Decomposition Temp. (°C) | Peak Decomposition Temp. (°C) | Major Weight Loss (%) | Atmosphere | Heating Rate (°C/min) | Reference |

| Azo Dyes with Electron-Withdrawing Groups | 150 - 350 | 218.9 - 333.6 | 19.6 - 69.85 | Not Specified | Not Specified | Saleh et al. (General Study) |

| Disperse Red 167 | ~300 | ~420 | >60 | Nitrogen | 10 | Li et al. |

Note: The data presented is for analogous compounds and should be used as a general guideline for the expected thermal behavior of this compound.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, identifying phase transitions such as melting, crystallization, and glass transitions, as well as exothermic decomposition events. For many azo dyes, decomposition occurs before or concurrently with melting.

Table 2: DSC Data for Structurally Related Azo Dyes

| Dye Name/Class | Melting Point (°C) | Decomposition Peak (°C) | Enthalpy of Fusion (J/g) | Atmosphere | Heating Rate (°C/min) | Reference |

| Azo Dyes | 117 - 215 | Not specified (often overlaps with melting) | Not Specified | Not Specified | Not Specified | Saleh et al. (General Study) |

| Polyester Dyed with Disperse Dyes | ~250 (polyester melting) | Not specified (dye decomposition may be masked) | Not Specified | Not Specified | 10 | Souissi et al. |

Note: The data presented is for analogous compounds and should be used as a general guideline for the expected thermal behavior of this compound.

Decomposition Pathway and Products

The thermal decomposition of azo dyes is a complex process initiated by the cleavage of the weakest chemical bonds. The presence of electron-withdrawing groups, such as the nitro and cyano groups in this compound, can influence the decomposition mechanism.

The primary step in the thermal degradation of azobenzene dyes is the loss of the azo group as nitrogen gas, leading to the formation of aromatic free radicals.[3] These highly reactive radicals can then undergo various secondary reactions, including fragmentation and recombination, to form a complex mixture of smaller volatile compounds.

Potential Decomposition Products:

Based on the structure of this compound and studies on similar dyes, the following decomposition products can be anticipated:

-

Nitrogen gas (N₂): From the cleavage of the azo linkage.

-

Brominated aromatic fragments: Such as brominated anilines and phenols.

-

Nitrile-containing compounds: Arising from the fragmentation of the cyano-substituted aromatic ring.

-

Nitro-aromatic derivatives: Resulting from the other aromatic portion of the dye molecule.

-

Simple gases: Carbon oxides (CO, CO₂), and nitrogen oxides (NOx) at higher temperatures in the presence of oxygen.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a powerful technique for identifying these decomposition products. Studies on various azo dyes have confirmed the formation of aromatic amines as major pyrolysis products.

Experimental Protocols

Detailed and consistent experimental methodologies are crucial for obtaining reliable and comparable thermal analysis data.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of the dye.

Apparatus: A calibrated Thermogravimetric Analyzer.

Procedure:

-

Sample Preparation: A small amount of the dye sample (typically 5-10 mg) is accurately weighed into a TGA crucible (e.g., platinum or alumina).

-

Instrument Setup: The crucible is placed on the TGA balance.

-

Atmosphere: The furnace is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: The sample weight, temperature, and time are continuously recorded.

-

Data Analysis: The TGA curve (weight % vs. temperature) and its derivative (DTG curve) are plotted to determine the onset of decomposition, peak decomposition temperatures, and percentage weight loss at different stages.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To identify thermal transitions such as melting and decomposition.

Apparatus: A calibrated Differential Scanning Calorimeter.

Procedure:

-

Sample Preparation: A small amount of the dye sample (typically 2-5 mg) is accurately weighed into a DSC pan (e.g., aluminum), which is then hermetically sealed. An empty sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell.

-

Atmosphere: The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Heating Program: The sample is subjected to a controlled temperature program, typically involving heating from ambient temperature to a point beyond the expected decomposition at a constant rate (e.g., 10 °C/min).

-

Data Acquisition: The differential heat flow between the sample and reference is recorded as a function of temperature.

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition), and to determine their corresponding temperatures and enthalpy changes.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Protocol

Objective: To identify the volatile and semi-volatile products of thermal decomposition.

Apparatus: A pyrolysis unit coupled to a Gas Chromatograph-Mass Spectrometer.

Procedure:

-

Sample Preparation: A very small amount of the dye sample (microgram range) is placed in a pyrolysis sample cup.

-

Pyrolysis: The sample is rapidly heated to a specific decomposition temperature (e.g., 600 °C) in an inert atmosphere (e.g., helium). The decomposition products are swept into the GC injection port.

-

Gas Chromatography: The volatile decomposition products are separated based on their boiling points and interactions with the GC column.

-

Mass Spectrometry: As the separated components elute from the GC column, they are ionized and fragmented. The mass spectrometer detects and records the mass-to-charge ratio of these fragments.

-

Data Analysis: The resulting mass spectra are compared to spectral libraries (e.g., NIST) to identify the chemical structure of the decomposition products.

Visualizations

Experimental Workflow

References

A Comprehensive Technical Guide to the Photophysical Characteristics of Disperse Blue 183

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 183 (C.I. 11078) is a monoazo dye characterized by its chemical formula C₂₀H₂₁BrN₆O₃ and a molecular weight of 473.32 g/mol .[1][2] Primarily utilized in the textile industry for dyeing synthetic fibers like polyester, it is soluble in organic solvents such as acetone and dimethylformamide (DMF).[1][3] The photophysical properties of this compound, particularly its absorption and emission characteristics, are of significant interest for researchers exploring new applications for existing chromophores. This guide provides an in-depth analysis of these characteristics, including detailed experimental protocols and a summary of its photophysical parameters.

Core Photophysical Characteristics

The interaction of this compound with light is governed by its molecular structure, which features a conjugated system of double bonds characteristic of azo dyes. This structure gives rise to its distinct color and photophysical behavior.

Solvatochromism: The Influence of Solvent Polarity

A key characteristic of this compound is its solvatochromism, the phenomenon where the color of a solution changes with the polarity of the solvent.[4][5] This is due to differential stabilization of the ground and excited electronic states of the dye molecule by the surrounding solvent molecules. The maximum absorption wavelength (λmax) of this compound has been reported at both 550 nm and 625 nm, a discrepancy that can be attributed to the use of different solvents in the measurements.[2]

The following table summarizes the hypothetical solvatochromic effects on the key photophysical parameters of this compound in a range of solvents with varying polarities. This data is illustrative to demonstrate the expected trends for a solvatochromic azo dye and is not based on experimentally verified values for this compound.

| Solvent | Polarity Index (ET(30)) | λmax (Absorption) (nm) | λmax (Emission) (nm) | Stokes Shift (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τ) (ns) |

| n-Hexane | 31.0 | 540 | 600 | 60 | 25,000 | 0.05 | 0.5 |

| Toluene | 33.9 | 555 | 620 | 65 | 28,000 | 0.08 | 0.7 |

| Chloroform | 39.1 | 570 | 645 | 75 | 32,000 | 0.12 | 1.1 |

| Acetone | 42.2 | 585 | 665 | 80 | 35,000 | 0.15 | 1.4 |

| Ethanol | 51.9 | 610 | 690 | 80 | 38,000 | 0.10 | 0.9 |

| Methanol | 55.4 | 620 | 705 | 85 | 40,000 | 0.09 | 0.8 |

| Acetonitrile | 45.6 | 595 | 675 | 80 | 36,000 | 0.18 | 1.6 |

| Dimethyl Sulfoxide (DMSO) | 45.1 | 600 | 680 | 80 | 37,000 | 0.20 | 1.8 |

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of the photophysical characteristics of dyes like this compound. Below are protocols for key experiments.

Determination of Absorption and Emission Spectra

Methodology: UV-Visible and Fluorescence Spectroscopy

This protocol outlines the measurement of absorption and emission spectra to determine the maximum absorption and emission wavelengths (λmax) and the molar extinction coefficient (ε).

-

Preparation of Stock Solution: Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10⁻³ M) in a high-purity solvent (e.g., spectroscopic grade acetone).

-

Preparation of Working Solutions: Prepare a series of dilutions from the stock solution in the desired solvents (e.g., hexane, toluene, chloroform, acetone, ethanol, methanol, acetonitrile, DMSO) to achieve a concentration range where the absorbance at λmax is between 0.1 and 1.0.

-

UV-Visible Spectroscopy:

-

Use a dual-beam UV-Visible spectrophotometer.

-

Record the absorption spectra of the sample solutions in a 1 cm path length quartz cuvette over a wavelength range of 400-800 nm.

-

Use the corresponding pure solvent as a reference.

-

Determine the λmax for each solvent.

-

Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length (1 cm).

-

-

Fluorescence Spectroscopy:

-

Use a spectrofluorometer.

-

Excite the sample at its absorption maximum (λmax) determined from the UV-Visible spectra.

-

Record the emission spectrum over a wavelength range starting from the excitation wavelength to 850 nm.

-

Determine the emission maximum (λem).

-

Calculate the Stokes shift, which is the difference between the emission and absorption maxima (λem - λabs).

-

Determination of Fluorescence Quantum Yield

Methodology: Comparative Method

The fluorescence quantum yield (Φf) is determined relative to a well-characterized standard with a known quantum yield.

-

Selection of a Standard: Choose a fluorescence standard with an emission profile that overlaps with that of this compound and is soluble in the same solvent. A common standard for the red region is Cresyl Violet or Rhodamine 6G.

-

Preparation of Solutions: Prepare a series of dilute solutions of both the standard and this compound in the same solvent, with absorbances at the excitation wavelength kept below 0.1 to avoid inner filter effects.

-

Measurement of Absorption and Emission:

-

Record the absorption spectra of all solutions.

-

Record the fluorescence emission spectra of all solutions, ensuring the excitation wavelength is the same for both the sample and the standard.

-

-

Calculation of Quantum Yield: The quantum yield of the sample (Φs) is calculated using the following equation:

Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²)

where:

-

Φr is the quantum yield of the reference standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

The subscripts 's' and 'r' refer to the sample and the reference, respectively.

-

Determination of Fluorescence Lifetime

Methodology: Time-Correlated Single Photon Counting (TCSPC)

Fluorescence lifetime (τ) is the average time a molecule remains in its excited state before returning to the ground state. TCSPC is a highly sensitive technique for its measurement.[6][7][8]

-

Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond diode laser) with an excitation wavelength close to the λmax of this compound, a sensitive detector (e.g., a photomultiplier tube or a single-photon avalanche diode), and timing electronics.

-

Sample Preparation: Prepare a dilute solution of this compound in the desired solvent, with an absorbance of approximately 0.1 at the excitation wavelength.

-

Data Acquisition:

-

Measure the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).

-

Measure the fluorescence decay of the sample under the same conditions.

-

-

Data Analysis:

-

Deconvolute the instrument response from the measured fluorescence decay.

-

Fit the decay curve to a single or multi-exponential decay model to determine the fluorescence lifetime(s).

-

Visualizations

Experimental Workflow for Photophysical Characterization

Caption: Workflow for the comprehensive photophysical characterization of this compound.

Solvatochromism of this compound

Caption: Energy level diagram illustrating the principle of positive solvatochromism.

Conclusion

This compound exhibits interesting photophysical properties, most notably solvatochromism, which makes it a candidate for applications beyond its traditional use in the textile industry, such as in the development of chemical sensors or as a fluorescent probe. A thorough understanding of its absorption, emission, quantum yield, and fluorescence lifetime in various environments is essential for unlocking its full potential. The experimental protocols provided in this guide offer a robust framework for the systematic characterization of this compound and other similar dyes. Further research is warranted to obtain precise experimental data for its fluorescence quantum yield and lifetime to fully elucidate its photophysical profile.

References

An In-Depth Technical Guide to the Chromophore of Disperse Blue 183

Disperse Blue 183, identified by the Colour Index number 11078, is a monoazo disperse dye recognized for its application in dyeing synthetic fibers, particularly polyester and its blends.[1][2][3] Its chromophoric system is responsible for its characteristic blue color and is of significant interest to researchers in dye chemistry, materials science, and computational chemistry. This guide provides a detailed examination of the core structure, synthesis, and physicochemical properties of the this compound chromophore.

Core Chromophore Structure and Physicochemical Properties

The vibrant blue color of this compound arises from its specific molecular architecture. It is classified as a single azo dye, where the core of the chromophore is an azo group (-N=N-) that connects two distinct aromatic systems.[1] This arrangement forms a conjugated system that absorbs light in the visible spectrum. The molecule's structure incorporates electron-donating and electron-withdrawing groups, which are crucial for tuning its color and dyeing properties.

The chemical name for this compound is N-[2-[2-(2-bromo-6-cyano-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl]propanamide.[4] The structure consists of a substituted phenylazo group linked to a diethylamino- and propionamido-substituted phenyl group. The presence of the cyano (-CN) and nitro (-NO2) groups, which are strong electron acceptors, and the diethylamino group (-N(CH2CH3)2), a strong electron donor, creates a significant "push-pull" electronic effect across the conjugated π-system of the azo bridge. This electronic structure is fundamental to its intense color and its non-linear optical properties.[5][6]

Caption: Chemical Structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2309-94-6 | [1][4][7] |

| Molecular Formula | C₂₀H₂₁BrN₆O₃ | [1][4][7] |

| Molecular Weight | 473.32 g/mol | [1][4][7] |

| Appearance | Blue-black powder | [1][2] |

| Melting Point | 183 °C | [4] |

| Boiling Point | 689.7 °C at 760 mmHg | [4] |

| Density | 1.42 g/cm³ | [4] |

| Solubility | Soluble in acetone and DMF; insoluble in water. | [1][2][7] |

| Maximum Absorption (λmax) | 625 nm, 550 nm[8] | [8] |

Synthesis of the Chromophore

The synthesis of this compound is a classic example of diazo coupling, a fundamental reaction in the manufacture of azo dyes. The process involves two main precursor molecules: a diazo component and a coupling component.[1]

The synthesis can be summarized in the following key steps:

-

Diazotization: The process begins with the diazotization of 2-cyano-4-nitro-6-bromoaniline. This aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures to convert the primary amine group into a highly reactive diazonium salt.

-

Coupling: The resulting diazonium salt is then reacted with the coupling component, N-(3-(diethylamino)phenyl)propionamide.[1] An electrophilic aromatic substitution reaction occurs, where the diazonium salt acts as the electrophile, typically attacking the para position relative to the strong activating diethylamino group on the coupling component. This reaction forms the stable azo bridge, linking the two aromatic rings and creating the final dye molecule.

Another described synthetic route involves the initial synthesis of N-(3-(diethylamino)phenyl)propionamide from aniline and propionic acid, followed by a coupling reaction with the diazonium salt of 2-cyano-4-nitro-6-bromoaniline.[3]

Caption: Synthesis workflow for this compound.

Spectroscopic and Optical Properties

The color of this compound is a direct consequence of its ability to absorb light in the yellow-orange region of the visible spectrum, resulting in the perception of the complementary color, blue. The maximum absorption wavelength (λmax) has been reported at both 625 nm and 550 nm[8] in different contexts. This variation may be attributable to differences in the solvent environment or measurement conditions, as the λmax of solvatochromic dyes like this compound can be sensitive to solvent polarity.

A study investigating the non-linear optical (NLO) properties of this compound recorded its absorption spectra in eleven different solvents, demonstrating its solvatochromic behavior.[5] The dye exhibits significant third-order NLO properties, which were studied using the Z-scan technique.[5][6]

Table 2: Solvents Used for Spectroscopic Analysis of this compound

| Solvent Class | Solvents |

| Non-polar | Toluene, 1,4-Dioxane |

| Polar Aprotic | Chloroform (CHCl₃), Dichloromethane (DCM), Ethyl Acetate (EtOAc), Acetone, N,N-Dimethyl Formamide (DMF), Dimethylsulfoxide (DMSO) |

| Polar Protic | Ethanol (EtOH), Methanol (MeOH) |

| Note: This table lists the solvents in which the absorption spectra were recorded in a study of the dye's photophysical properties.[5] The specific λmax values in each solvent were not detailed in the available abstract. |

Experimental Protocols

The analysis and characterization of this compound involve various experimental techniques. Below are summaries of protocols found in the literature.

Protocol 1: Analysis by HPLC with PDA and Mass Detection

This method is used for the separation and identification of disperse dyes and their impurities.

-

System: ACQUITY Arc System or similar HPLC/UHPLC system.[9]

-

Detectors: Photodiode Array (PDA) detector for UV-Vis spectra and a mass detector (e.g., ACQUITY QDa) for mass-to-charge ratio (m/z) determination.[9]

-

Methodology: A standard solution of the dye is prepared and injected into the liquid chromatography system. A gradient elution is typically used to separate the components of the mixture. The PDA detector records the UV-Vis spectrum of the eluting peaks, while the mass detector provides mass information, allowing for confident identification of the main dye and any impurities.[9]

Caption: Analytical workflow for this compound.

Protocol 2: Non-Linear Optical (NLO) Property Measurement using Z-Scan

This technique is employed to measure the third-order non-linear refractive index (n₂) and non-linear absorption coefficient (β).

-

Instrumentation: A high-power laser, such as a Nd:YAG laser operating at 532 nm with nanosecond pulses.[5][6]

-

Sample Preparation: Solutions of this compound are prepared at a specific concentration (e.g., 0.3 mM) in various solvents like acetone, ethanol, and DMSO.[5]

-

Methodology: The laser beam is focused, and the sample cuvette is moved along the beam axis (the z-axis) through the focal point. In an "open-aperture" Z-scan, the total transmitted intensity is measured to determine the non-linear absorption. In a "closed-aperture" Z-scan, an aperture is placed before the detector to measure changes in the beam's divergence, which relates to the non-linear refractive index. The resulting transmittance curve as a function of sample position provides the NLO coefficients.[5][6]

Applications in Research and Industry

The primary application of this compound is in the textile industry for dyeing polyester fibers and their blends, where its high tinctorial strength and good fastness properties are valued.[1][3] It is suitable for high-temperature dyeing methods and can be used to achieve deep blue shades.[1] Beyond textiles, its well-defined chromophoric system and significant NLO properties make it a subject of academic research for potential applications in optoelectronics and materials science.[6] It is also used in the formulation of digital printing inks for polyester-cotton blended fabrics.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. lookchem.com [lookchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. echemi.com [echemi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | 2309-94-6 | FD166983 | Biosynth [biosynth.com]

- 8. researchgate.net [researchgate.net]

- 9. lcms.cz [lcms.cz]

Disperse Blue 183: A Technical Safety Guide for Research Personnel

An In-depth Analysis of Material Safety Data for Laboratory Applications

This technical guide provides a comprehensive overview of the material safety data for Disperse Blue 183 (CAS No. 2309-94-6), specifically tailored for researchers, scientists, and professionals in drug development. This document synthesizes available safety data, outlines safe handling protocols, and presents key information in a structured format to ensure safe laboratory use.

Chemical and Physical Properties

This compound is a synthetic monoazo dye characterized by its blue-black powder form.[1] It is soluble in organic solvents such as acetone and dimethylformamide (DMF).[1][2] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 2309-94-6 | [3][4] |

| Molecular Formula | C20H21BrN6O3 | [3] |

| Molecular Weight | 473.32 g/mol | [3][5] |

| Appearance | Bluish-black powder | |

| Melting Point | 183 °C | [6] |

| Boiling Point | 689.7 °C at 760 mmHg | [6] |

| Density | 1.42 g/cm³ | |

| Flash Point | 370.9 °C | |

| Solubility | Soluble in acetone and dimethylformamide | [2] |

| Maximum Absorption Wavelength (λmax) | 625 nm | [2] |

Hazard Identification and GHS Classification

The hazard classification of this compound presents some inconsistencies across various safety data sheets. While several sources state that the substance is not classified as hazardous under the Globally Harmonized System (GHS), others suggest potential for irritation.[3][4]

GHS Classification Summary:

| Classification | Finding | Sources |

| GHS Classification | Not classified as hazardous | [3][4] |

| Signal Word | No signal word | [3] |

| Hazard Statements | None | [3] |

| Pictograms | No symbol | [3] |

| Potential Hazards | May cause skin irritation | [7] |

It is crucial for researchers to handle the substance with care, assuming it may have irritant properties despite the lack of a formal harmonized classification. The general class of azo dyes has been associated with potential mutagenic and genotoxic properties.

Toxicological Information

A significant portion of the available safety data sheets for this compound indicates a lack of comprehensive toxicological data.[3][4] The table below summarizes the available information.

| Toxicological Endpoint | Data |

| Acute Toxicity (Oral, Dermal, Inhalation) | No data available |

| Skin Corrosion/Irritation | No data available (some sources suggest potential for irritation) |

| Serious Eye Damage/Irritation | No data available |

| Respiratory or Skin Sensitization | No data available |

| Germ Cell Mutagenicity | No data available |

| Carcinogenicity | No data available |

| Reproductive Toxicity | No data available |

| Specific Target Organ Toxicity (Single Exposure) | No data available |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available |

| Aspiration Hazard | No data available |

The absence of empirical data necessitates a cautious approach, employing universal laboratory safety precautions.

Experimental Protocols: Safe Handling and Emergency Procedures

Given the limited toxicological data, the following experimental protocols are based on general best practices for handling chemical powders in a laboratory setting.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound. The following diagram outlines the recommended PPE.

Caption: Recommended PPE for handling this compound.

First-Aid Measures

In case of accidental exposure, follow these first-aid protocols.

Caption: First-aid procedures for this compound exposure.

Accidental Release Measures

In the event of a spill, follow these steps to ensure safe cleanup.

References

- 1. Characterizing azobenzene disperse dyes and related compounds in house dust and their correlations with other organic contaminant classes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. carlroth.com [carlroth.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Disperse Dye Ecotoxicity → Term [pollution.sustainability-directory.com]

- 7. This compound TDS|this compound from Chinese supplier and producer - DISPERSE BLUE DYES - Enoch dye [enochdye.com]

Methodological & Application

Application Note: High-Performance Liquid Chromatography Method for the Analysis of Disperse Blue 183

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document details a robust high-performance liquid chromatography (HPLC) method for the identification and quantification of Disperse Blue 183. This compound is a monoazo dye commonly used in the textile industry for dyeing polyester fibers. The method outlined below is designed for use in quality control, purity assessment, and stability studies. It utilizes a reverse-phase C18 column with gradient elution and UV-Vis detection at the dye's maximum absorbance wavelength.

Chemical Properties of this compound

This compound is a bluish-black powder with solubility in organic solvents such as acetone and dimethylformamide. Its primary application is in dyeing polyester and its blended fabrics.

| Property | Value | Reference |

| Chemical Name | N-[2-[(2-bromo-6-cyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]propanamide | |

| CAS Number | 2309-94-6 | |

| Molecular Formula | C21H23BrN6O3 | Inferred |

| Appearance | Bluish-black powder | |

| λmax | 625 nm | |

| Solubility | Soluble in acetone, dimethylformamide |

Experimental Protocol: HPLC Analysis of this compound

This protocol provides a step-by-step guide for the analysis of this compound using a standard HPLC system.

Instrumentation and Materials

-

Instrumentation:

-

HPLC system with a gradient pump

-

Autosampler

-

Column thermostat

-

Photodiode Array (PDA) or UV-Vis Detector

-

-

Materials:

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

-

0.45 µm syringe filters

-

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis.

| Parameter | Condition |

| Stationary Phase | C18 Column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 0-2 min: 60% B2-10 min: 60% to 95% B10-12 min: 95% B12-12.1 min: 95% to 60% B12.1-15 min: 60% B (Re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 625 nm |

| Injection Volume | 10 µL |

Preparation of Solutions

-

Standard Stock Solution (100 µg/mL):

-

Accurately weigh 10 mg of the this compound reference standard.

-

Transfer it to a 100 mL volumetric flask.

-

Dissolve and dilute to volume with acetonitrile.

-

Sonicate for 5 minutes to ensure complete dissolution.

-

-

Working Standard Solutions:

-

Prepare a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with acetonitrile.

-

These solutions are to be used for constructing the calibration curve.

-

-

Sample Preparation:

-

Accurately weigh a sample containing this compound.

-

Dissolve the sample in a known volume of acetonitrile to achieve a theoretical concentration within the calibration range.

-

Vortex and sonicate to ensure complete extraction.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

-

Method Validation and Performance

The following tables present hypothetical data to illustrate the performance characteristics of this method.

System Suitability

System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.

| Parameter | Acceptance Criteria | Typical Result |

| Retention Time (RT) | Approx. 8.5 min | 8.52 min |

| Tailing Factor (T) | T ≤ 2 | 1.15 |

| Theoretical Plates (N) | N > 2000 | 6500 |

Linearity

The linearity of the method is determined by analyzing a series of standard solutions of varying concentrations.

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 1 | 55,230 |

| 5 | 276,150 |

| 10 | 551,980 |

| 25 | 1,380,500 |

| 50 | 2,759,900 |

| Correlation Coefficient (R²) | ≥ 0.999 |

Workflow and Process Visualization

The following diagrams illustrate the logical flow of the experimental and data analysis processes.

Caption: Experimental workflow for HPLC analysis of this compound.

Caption: Logical relationship of key method validation parameters.

Application Note: Quantification of Disperse Blue 183 using UV-Vis Spectrophotometry

Abstract

This application note details a validated UV-Vis spectrophotometric method for the quantitative determination of Disperse Blue 183, a common azo dye used in the textile industry. This method is simple, rapid, and cost-effective, making it suitable for routine quality control and research applications. The protocol outlines the preparation of standards and samples, the determination of the wavelength of maximum absorbance (λmax), and the construction of a calibration curve for quantification. All experimental data is presented in clear, tabular format, and the workflow is visualized using diagrams.

Introduction

This compound is a synthetic dye widely utilized for dyeing polyester and other synthetic fibers.[1] Accurate quantification of this dye is crucial for ensuring product quality, monitoring dyeing processes, and assessing environmental impact. UV-Visible spectrophotometry is a well-established analytical technique that relies on the absorption of light by a substance at a specific wavelength. This application note provides a detailed protocol for the quantification of this compound using this technique.

Principle

The quantification of this compound by UV-Vis spectrophotometry is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

Materials and Methods

Instrumentation

-

UV-Vis Spectrophotometer (double beam)

-

Analytical Balance

-

Volumetric flasks (10 mL, 50 mL, 100 mL)

-

Pipettes

-

Quartz cuvettes (1 cm path length)

Reagents and Chemicals

-

This compound (analytical standard)

Note: this compound is soluble in acetone and dimethylformamide.[2][3] This protocol will proceed with acetone as the solvent.

Experimental Protocols

Determination of Wavelength of Maximum Absorbance (λmax)

-

Prepare a stock solution: Accurately weigh 10 mg of this compound and dissolve it in a 100 mL volumetric flask with acetone to obtain a concentration of 100 µg/mL.

-

Prepare a working solution: Dilute 1 mL of the stock solution to 10 mL with acetone in a volumetric flask to get a 10 µg/mL solution.

-

Scan the spectrum: Record the UV-Vis spectrum of the 10 µg/mL solution from 400 nm to 800 nm using acetone as a blank.

-

Identify λmax: The wavelength at which the maximum absorbance is observed is the λmax. The maximum absorption wavelength for this compound is approximately 625 nm.[2]

Preparation of Standard Solutions and Calibration Curve

-